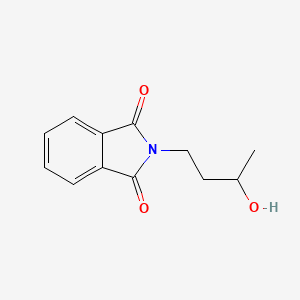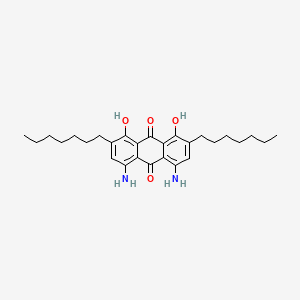
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino and hydroxy groups attached to an anthracene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione typically involves the reduction of 1,8-dihydroxy-4,5-dinitroanthraquinone or the cleavage of sulfonic acid groups from the corresponding 2,7-disulfonic acid . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar anthraquinone derivatives are produced using large-scale chemical reactors that allow for precise control of temperature, pressure, and reactant concentrations. These methods ensure consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroxyanthracene form.
Substitution: Amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroxyanthracenes, which have applications in dye synthesis and medicinal chemistry.
Applications De Recherche Scientifique
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Mécanisme D'action
The mechanism of action of 4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diamino-4,5-dihydroxyanthraquinone: A closely related compound with similar chemical properties and applications.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthraquinone derivative used in polymer synthesis.
Uniqueness
4,5-Diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its extended heptyl chains and specific positioning of amino and hydroxy groups make it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
88147-65-3 |
|---|---|
Formule moléculaire |
C28H38N2O4 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
4,5-diamino-2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H38N2O4/c1-3-5-7-9-11-13-17-15-19(29)21-23(25(17)31)28(34)24-22(27(21)33)20(30)16-18(26(24)32)14-12-10-8-6-4-2/h15-16,31-32H,3-14,29-30H2,1-2H3 |
Clé InChI |
WNTCHQFHAVLTHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CCCCCCC)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


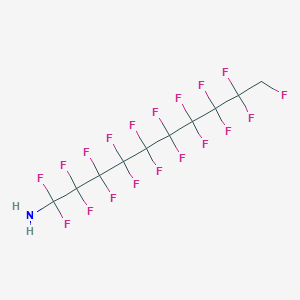
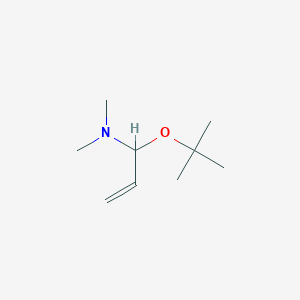

![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
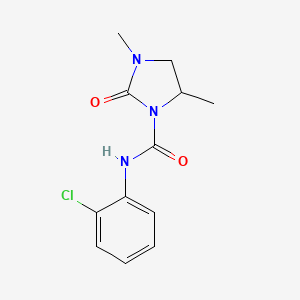
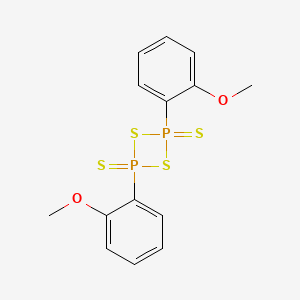
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
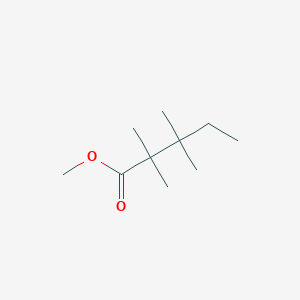


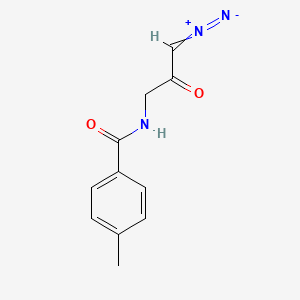
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
